2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1160262-96-3
VCID: VC2667012
InChI: InChI=1S/C21H20ClNO2/c1-12(2)25-16-7-5-6-15(10-16)19-11-18(21(22)24)17-9-13(3)8-14(4)20(17)23-19/h5-12H,1-4H3
SMILES: CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl)C
Molecular Formula: C21H20ClNO2
Molecular Weight: 353.8 g/mol

2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

CAS No.: 1160262-96-3

Cat. No.: VC2667012

Molecular Formula: C21H20ClNO2

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride - 1160262-96-3

Specification

CAS No. 1160262-96-3
Molecular Formula C21H20ClNO2
Molecular Weight 353.8 g/mol
IUPAC Name 6,8-dimethyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Standard InChI InChI=1S/C21H20ClNO2/c1-12(2)25-16-7-5-6-15(10-16)19-11-18(21(22)24)17-9-13(3)8-14(4)20(17)23-19/h5-12H,1-4H3
Standard InChI Key YVMPITDCFPOPMF-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl)C
Canonical SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl)C

Introduction

Chemical Identity and Structural Characteristics

2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound belonging to the quinoline family. It is characterized by a quinoline core structure with several key substituents: an isopropoxy group at the meta position of the phenyl ring at C-2, methyl groups at positions 6 and 8 of the quinoline system, and a carbonyl chloride (acid chloride) functional group at position 4. The compound is registered in chemical databases with CAS number 1160262-96-3 and PubChem CID 46779388 .

The molecular structure consists of a heterocyclic quinoline core with a fused benzene ring and a pyridine-like nitrogen-containing ring. The attachment of the 3-isopropoxyphenyl group at the C-2 position creates an extended conjugated system that influences the compound's electronic properties and reactivity patterns.

Molecular Properties

The molecular formula of 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is C21H20ClNO2 with a molecular weight of 353.8 g/mol . The compound contains a carbonyl chloride group that serves as a reactive center for various chemical transformations. Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

PropertyValueSource
Molecular FormulaC21H20ClNO2
Molecular Weight353.8 g/mol
CAS Number1160262-96-3
XLogP3-AA5.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass353.1182566 Da

The high XLogP3-AA value of 5.9 indicates that the compound is highly lipophilic, suggesting limited water solubility but good membrane permeability, which could be relevant for potential biological applications. The absence of hydrogen bond donors (Hydrogen Bond Donor Count = 0) and the presence of three hydrogen bond acceptors may influence the compound's intermolecular interactions and solubility characteristics.

Synthesis Methods and Reaction Pathways

The synthesis of 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple reaction steps. Available literature suggests that the compound is commonly prepared from its corresponding carboxylic acid precursor through reaction with thionyl chloride (SOCl2) .

Carboxylic Acid Chlorination

The conversion of quinoline-4-carboxylic acid derivatives to their corresponding acid chlorides is a well-established reaction in organic synthesis. The precursor 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is treated with thionyl chloride, resulting in the substitution of the hydroxyl group with a chlorine atom to form the carbonyl chloride functional group . This reaction proceeds via the formation of a chlorosulfite intermediate, followed by the elimination of sulfur dioxide and hydrogen chloride.

Alternative Synthetic Approaches

Modern synthetic approaches to similar quinoline derivatives employ optimized methods such as microwave-assisted synthesis and solvent-free reactions to enhance yield while minimizing environmental impact. These techniques may be applicable to the synthesis of 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, although specific literature on their application to this compound is limited.

Chemical Reactivity and Functional Transformations

The reactivity of 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is largely determined by the presence of the acid chloride functional group, which is highly reactive toward nucleophiles. This reactivity profile enables various synthetic transformations that can lead to diverse quinoline derivatives with potential biological activities.

Nucleophilic Substitution Reactions

The carbonyl chloride group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles:

  • Amide Formation: Reaction with primary or secondary amines produces amide derivatives. For example, reaction with o-phenylenediamine has been reported to yield carboxamide derivatives .

  • Ester Formation: Reaction with alcohols leads to the formation of esters through nucleophilic acyl substitution.

  • Thioester Formation: Reaction with thiols results in the formation of thioesters.

Isothiocyanate Formation

Quinoline-4-carbonyl chloride derivatives can be converted to their corresponding isothiocyanates, which serve as versatile intermediates for further transformations. The search results indicate that related quinoline-4-carbonyl chloride compounds can be converted to quinoline-4-carbonyl isothiocyanate derivatives, which subsequently react with nucleophiles like o-phenylenediamine to form carboxamide derivatives .

Applications and Research Significance

2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride holds potential significance in various research contexts, particularly in medicinal chemistry and organic synthesis.

Synthetic Utility

The compound serves as a valuable synthetic intermediate due to the reactivity of its carbonyl chloride group. It can be used to prepare a diverse array of quinoline derivatives through functional group transformations, including amides, esters, and thioesters. These derivatives may exhibit distinct physicochemical properties and biological activities, expanding the chemical space available for drug discovery efforts.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride and related compounds is essential for rational design of derivatives with enhanced properties.

Comparison with Structural Analogs

Several structural analogs of the target compound have been reported in the literature, including:

  • 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride: This positional isomer features the isopropoxy group at the para position of the phenyl ring rather than the meta position.

  • 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid: This analog contains a methoxy group instead of an isopropoxy group at the meta position of the phenyl ring and features a carboxylic acid instead of an acid chloride at position 4.

  • 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride: This analog features a propyl group at the para position of the phenyl ring instead of an isopropoxy group at the meta position .

These structural variations may lead to differences in physicochemical properties, reactivity patterns, and potential biological activities.

Effect of Functional Group Modifications

  • Isopropoxy Group: The isopropoxy substituent at the meta position of the phenyl ring enhances lipophilicity and may influence the compound's interaction with biomolecular targets.

  • Methyl Groups: The methyl substituents at positions 6 and 8 of the quinoline core affect electron density distribution and may modulate the compound's reactivity and binding affinity.

  • Carbonyl Chloride: This highly reactive functional group serves as a synthetic handle for chemical transformations but may also confer instability under certain conditions.

Systematic modification of these functional groups could yield derivatives with tailored properties for specific applications.

Research Gaps and Future Directions

Despite the information available on 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, several knowledge gaps and research opportunities exist.

Comprehensive Biological Evaluation

A systematic investigation of the biological activities of this compound and its derivatives would provide valuable insights into its potential therapeutic applications. Screening against various biological targets, including enzymes, receptors, and microorganisms, could reveal unexpected activities.

Structure Optimization

Rational design and synthesis of derivatives with enhanced properties could lead to compounds with improved biological activities or synthetic utility. This could involve modifications of the isopropoxy group, the quinoline core, or the carbonyl chloride functional group.

Reaction Methodology Development

Development of novel and efficient methods for the synthesis and functionalization of this compound could expand its accessibility and utility in organic synthesis. This might include catalytic approaches, green chemistry methodologies, and one-pot procedures for multi-step transformations.

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